Dihydroconessine

Description

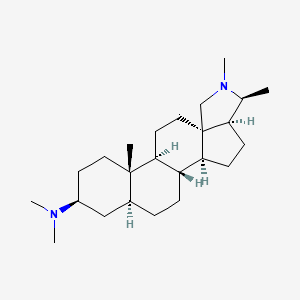

Structure

2D Structure

3D Structure

Properties

CAS No. |

14278-81-0 |

|---|---|

Molecular Formula |

C24H42N2 |

Molecular Weight |

358.614 |

InChI |

InChI=1S/C24H42N2/c1-16-20-8-9-22-19-7-6-17-14-18(25(3)4)10-12-23(17,2)21(19)11-13-24(20,22)15-26(16)5/h16-22H,6-15H2,1-5H3/t16-,17-,18-,19+,20+,21-,22-,23-,24-/m0/s1 |

InChI Key |

ZUKZAQFFEBCYLE-HTDSQAANSA-N |

SMILES |

CC1C2CCC3C2(CCC4C3CCC5C4(CCC(C5)N(C)C)C)CN1C |

Origin of Product |

United States |

Biosynthetic Pathways of Dihydroconessine

Precursor Identification and Elucidation in Steroidal Alkaloid Biosynthesis

The foundational building blocks for all terpenoids, including the steroidal skeletons of alkaloids, are isoprenoid units. These C5 units are derived from two primary metabolic routes.

Role of Isoprenoid Units in Diterpenoid and Triterpenoid Alkaloid Formation

Isoprenoid units, specifically isopentenyl diphosphate (B83284) (IPP) and its isomer dimethylallyl diphosphate (DMAPP), are the fundamental C5 precursors for all terpenoids mdpi.comgenome.jpimperial.ac.uk. These units are synthesized through either the cytosolic mevalonate (B85504) (MVA) pathway or the plastidial methylerythritol phosphate (B84403) (MEP) pathway mdpi.comgenome.jp. For the biosynthesis of triterpenoids, which form the basis of steroidal alkaloids like dihydroconessine, the MVA pathway is predominantly involved in producing the C5 units that are then sequentially condensed to form farnesyl pyrophosphate (FPP) mdpi.comgenome.jpnih.gov. Two molecules of FPP are then converted into squalene (B77637), a C30 acyclic triterpene precursor nih.govnih.govfrontiersin.org.

Proposed Squalene Pathway in Related Alkaloid Biosynthesis

Squalene serves as a pivotal precursor in the biosynthesis of triterpenoids and sterols nih.govnih.govfrontiersin.org. In the pathway leading to steroidal alkaloids, squalene is typically epoxidized to 2,3-oxidosqualene (B107256) nih.govfrontiersin.orgresearchgate.net. This epoxide then undergoes a series of complex, enzyme-catalyzed cyclization reactions to form the characteristic polycyclic steroidal skeleton nih.govresearchgate.netacs.org. While specific pathways for this compound are not exhaustively detailed, related steroidal alkaloids, such as those found in Veratrum species, are known to originate from cholesterol, which itself is derived from squalene via cycloartenol (B190886) nih.gov. Similarly, steroidal glycoalkaloids (SGAs) in Solanaceae are biosynthesized from cholesterol nih.govresearchgate.netoup.com. This suggests that the squalene pathway, leading to a steroidal intermediate like cholesterol or a closely related compound, is the initial phase for this compound biosynthesis.

Enzymatic Transformations and Catalytic Cascades in this compound Biosynthesis

Following the formation of the basic steroidal skeleton, a series of enzymatic transformations are required to introduce the specific structural features of this compound, including the nitrogen atom and the characteristic ring system modifications.

Cyclase Phase: Enzyme-Mediated Carbocyclic Ring Formation and Wagner-Meerwein Rearrangements

The cyclization of 2,3-oxidosqualene is a critical step that establishes the polycyclic framework of steroidal compounds nih.govresearchgate.netacs.org. This process is catalyzed by oxidosqualene cyclases (OSCs), which are known to generate a vast diversity of triterpene skeletons researchgate.netfrontiersin.org. During these cyclization reactions, carbocation intermediates are formed, which can undergo rearrangements, such as the Wagner-Meerwein rearrangement. These rearrangements are crucial for achieving the correct stereochemistry and structural conformation of the steroidal skeleton acs.orgsioc-journal.cnresearchgate.net. The formation of the complex tetracyclic ring system of this compound likely involves such rearrangements, driven by the inherent reactivity of carbocation intermediates formed during cyclization acs.orgsioc-journal.cnresearchgate.netkvmwai.edu.innih.govrsc.org.

Oxidase Phase: Regiospecific Oxidations and Nitrogen Atom Incorporation into the Steroidal Skeleton

After the formation of the basic steroidal skeleton, subsequent steps involve oxidative modifications and the incorporation of a nitrogen atom to yield the alkaloid structure rsc.orgnih.gov. Cytochrome P450 monooxygenases (CYPs) are key enzymes in this "oxidase phase," catalyzing regiospecific and stereospecific hydroxylations and other oxidative transformations on the steroidal scaffold oup.comnih.govfrontiersin.orgmdpi.com. For steroidal alkaloids, the introduction of nitrogen is a defining step. This is typically achieved through transamination reactions, where an amino group is transferred to a suitable intermediate nih.govresearchgate.netrsc.orgnih.gov. For example, in the biosynthesis of steroidal glycoalkaloids, a γ-aminobutyrate aminotransferase has been identified that catalyzes the transamination at the C-26 position nih.govresearchgate.net. It is plausible that a similar enzymatic machinery, involving specific oxidases and aminotransferases, is responsible for the functionalization and nitrogen incorporation into the this compound structure.

Characterization of Key Biosynthetic Enzymes (e.g., Cytochromes P450, Aminotransferases)

Cytochromes P450 (CYPs): These enzymes are extensively involved in the modification of steroidal skeletons oup.comnih.govfrontiersin.orgmdpi.comnih.govacademicjournals.org. In the biosynthesis of steroidal alkaloids, CYPs catalyze crucial oxidation steps, such as hydroxylation at specific positions (e.g., C-22, C-23, C-26) oup.commdpi.comnih.gov. For instance, in Veratrum species, specific CYP450s have been identified that contribute to the biosynthesis of steroidal alkaloids like cyclopamine (B1684311) frontiersin.orgnih.gov. Similarly, in potato, PGA1 and PGA2, identified as CYP72A208 and CYP72A188 respectively, are involved in early hydroxylation steps of steroidal glycoalkaloid biosynthesis oup.com. The diversity of steroidal alkaloids is significantly influenced by the substrate specificity and catalytic activity of various CYP families frontiersin.orgmdpi.com.

Aminotransferases: The incorporation of nitrogen into the steroidal skeleton is a hallmark of alkaloid biosynthesis. Aminotransferases, particularly those belonging to the γ-aminobutyrate (GABA) transaminase family, play a critical role in this process nih.govresearchgate.netrsc.orgnih.govacademicjournals.org. In the biosynthesis of steroidal glycoalkaloids, enzymes like PGA4 (in potato) and GAME12 (in tomato) catalyze the transamination at specific positions, using GABA as an amino donor nih.govresearchgate.net. This enzymatic activity is essential for forming the nitrogen-containing heterocyclic ring systems characteristic of many alkaloids. It is highly probable that analogous aminotransferase activities are involved in the biosynthesis of this compound, facilitating the introduction of the nitrogen atom into the steroid core.

Compound List

this compound

Isopentenyl diphosphate (IPP)

Dimethylallyl diphosphate (DMAPP)

Farnesyl pyrophosphate (FPP)

Squalene

2,3-Oxidosqualene

Cholesterol

Cycloartenol

Cyclopamine

Steroidal glycoalkaloids (SGAs)

α-Solanine

α-Chaconine

α-Tomatine

Verazine

Furostanol saponins (B1172615)

Tirucallol

Azadirachtin

Holarrhena antidysenterica

Synthetic Methodologies for Dihydroconessine and Analogues

Retrosynthetic Analysis of the Dihydroconessine Molecular Architecture

Retrosynthetic analysis is a problem-solving technique in which a target molecule is transformed into simpler precursor structures, a process that is repeated until readily available starting materials are identified. wikipedia.orgicj-e.org This logical approach, championed by E.J. Corey, allows for the systematic exploration of potential synthetic routes. ias.ac.in13.235.221nih.gov

A retrosynthetic analysis of this compound logically begins with the disconnection of the two nitrogen-containing rings from the steroid framework. The key strategic disconnections for this compound's architecture are:

C-N Bond Disconnections: The primary retrosynthetic cleavage involves the disconnection of the C-18/C-20 and C-3 nitrogen bonds that form the five-membered pyrrolidine (B122466) ring and the N-dimethylamino group. This simplifies the target to a functionalized steroid precursor.

Tetracyclic Core Simplification: The steroidal core itself can be further deconstructed. Strategic bond disconnections in the D-ring and subsequent cyclization precursors can simplify the molecule to more common steroid starting materials or to acyclic precursors that can be cyclized using powerful stereocontrolled reactions.

This analytical process highlights the main synthetic challenges:

The stereoselective construction of the tetracyclic steroid nucleus.

The regioselective functionalization of the unactivated C-18 angular methyl group to form the pyrrolidine ring.

The introduction of the nitrogen functionality at the C-3 position with the correct stereochemistry.

By identifying these key challenges, chemists can devise forward synthetic strategies that address each of these problems in a controlled and efficient manner.

Total Synthesis Approaches to this compound

The total synthesis of this compound has been a subject of interest for decades, leading to the development of several elegant and innovative strategies. These approaches can be broadly categorized based on the key reactions used to construct the characteristic features of the molecule.

The first total synthesis of this compound, reported by E.J. Corey and W.R. Hertler in 1959, stands as a landmark achievement in the field of natural product synthesis. acs.orgacs.org This synthesis was not only a testament to the power of synthetic chemistry at the time but also a showcase for the strategic application of newly developed reactions to solve complex synthetic problems. nih.gov The importance of this work lies in its innovative solutions to the formidable challenges posed by the this compound structure, particularly the functionalization of an unactivated carbon center.

One of the most significant hurdles in steroid synthesis is the selective functionalization of the chemically inert angular methyl groups, specifically the C18 and C19 methyls. blogspot.comresearchgate.net These groups lack adjacent activating functionality, making them difficult to modify using traditional synthetic methods. Corey's approach to this compound was a pioneering example of remote functionalization, a strategy that allows for the modification of a distant and unactivated C-H bond.

Several methods have been developed for this purpose, many of which rely on the generation of a reactive species in proximity to the target methyl group, facilitating an intramolecular reaction. rsc.org

| Method | Description | Key Reagents | Ref. |

| Barton Reaction | Photolysis of a nitrite ester generates an alkoxy radical, which abstracts a hydrogen atom from a proximate C-H bond (δ-hydrogen abstraction). The resulting carbon radical is then trapped by nitrosyl chloride. | Nitrosyl chloride, light (hν) | blogspot.com |

| Hypoiodite Reaction | An alcohol is converted to a hypoiodite, which upon photolysis or heating, generates an alkoxy radical. This radical then participates in a 1,5-hydrogen atom transfer, leading to functionalization at the δ-carbon. | Lead tetraacetate, iodine | nih.gov |

| Redox Relay | The oxidation state of one position is systematically transferred to a remote, unactivated position through a series of intramolecular redox reactions. | Varies depending on the specific relay system | blogspot.com |

These strategies capitalize on the rigid conformational nature of the steroid framework to bring the reactive intermediate and the target C-H bond into close spatial proximity, enabling highly selective functionalization. researchgate.net

The construction of the tetracyclic steroid core with precise control over the stereochemistry of its multiple chiral centers is a fundamental challenge in steroid synthesis. Early strategies often relied on biomimetic approaches, such as the cationic cyclization of polyene precursors. However, modern synthetic methods offer a greater degree of control and predictability.

Key strategies for stereocontrolled construction include:

Diels-Alder Reaction: This powerful cycloaddition reaction can be used to form the B- and C-rings of the steroid nucleus with high stereoselectivity. The stereochemical outcome is dictated by the geometry of the diene and dienophile and the endo/exo transition state preference.

Intramolecular Michael Addition: The conjugate addition of an enolate to an α,β-unsaturated carbonyl system within the same molecule can be a highly effective method for ring closure, often proceeding with excellent stereocontrol to form trans-fused ring systems common in steroids. researchgate.net

Aldol Condensation: Intramolecular aldol reactions are frequently used to construct five- and six-membered rings, and the stereochemistry of the resulting β-hydroxy carbonyl product can often be controlled by the reaction conditions (kinetic vs. thermodynamic control).

The choice of strategy depends on the specific target and the desired stereochemical outcome at each of the ring junctions.

The Hoffmann-Loffler-Freytag (HLF) reaction is a classic example of a radical-mediated cyclization that is particularly well-suited for the synthesis of pyrrolidines. researchgate.netosaka-u.ac.jpnih.govthieme.de The reaction involves the formation of a nitrogen-centered radical from a protonated N-haloamine, typically through thermal or photochemical initiation. researchgate.netresearchgate.net This nitrogen radical then abstracts a hydrogen atom from the δ-carbon via an intramolecular 1,5-hydrogen atom transfer (HAT). The resulting carbon-centered radical is then trapped by the halogen atom, forming a δ-haloamine, which upon treatment with base, undergoes intramolecular nucleophilic substitution to yield the pyrrolidine ring.

Mechanism of the Hoffmann-Loffler-Freytag Reaction

| Step | Description |

| 1. N-Halogenation | The starting amine is treated with a halogenating agent (e.g., N-chlorosuccinimide) to form the N-haloamine. |

| 2. Radical Initiation | The N-haloamine is protonated with acid and then subjected to heat or UV light to homolytically cleave the N-X bond, generating a nitrogen-centered radical cation. |

| 3. 1,5-Hydrogen Atom Transfer | The nitrogen radical abstracts a hydrogen atom from the δ-carbon through a six-membered transition state. |

| 4. Halogen Transfer | The resulting carbon-centered radical abstracts the halogen atom from another molecule of the N-haloamine, propagating the radical chain and forming a δ-haloamine. |

| 5. Cyclization | Treatment with a base deprotonates the nitrogen, which then displaces the halide in an intramolecular SN2 reaction to form the pyrrolidine ring. |

The application of the HLF reaction in the synthesis of this compound provides an elegant and efficient method for constructing the crucial C18-functionalized pyrrolidine ring, directly addressing one of the major challenges identified in the retrosynthetic analysis.

Radical-Mediated Cyclization Strategies in this compound Synthesis

Advancements in Photochemical and Transition Metal-Catalyzed C-H Functionalization

The direct functionalization of carbon-hydrogen (C-H) bonds has emerged as a powerful strategy in organic synthesis, offering more atom-economical and efficient routes to complex molecules by avoiding the need for pre-functionalized starting materials. nih.govyoutube.com In the context of steroid alkaloids like this compound, these methods provide innovative tools for modifying the intricate and largely unactivated steroidal backbone.

Photochemical C-H Functionalization: Photoredox catalysis, utilizing visible light to initiate single-electron transfer (SET) processes, has become a mild and effective method for C-H functionalization. nih.gov This approach can generate reactive radical intermediates that can participate in a variety of bond-forming reactions. nih.gov For steroid synthesis, photochemical methods have been explored to remodel the classic 6/6/6/5 ring system. nih.gov For instance, the irradiation of Δ¹-3-keto-steroids can be tuned by the choice of solvent to achieve specific transformations, including unprecedented cleavages of C-C bonds or ring expansions, thereby converting readily available steroids into rarer scaffolds. nih.gov While direct application to this compound is not extensively documented, these principles could be applied to introduce functional groups at specific positions on the steroid core under gentle conditions.

Transition Metal-Catalyzed C-H Functionalization: Transition-metal catalysis has revolutionized C-H functionalization, with metals like palladium (Pd), rhodium (Rh), and copper (Cu) enabling the selective formation of C-C, C-N, and C-O bonds. acs.orgyoutube.comnih.gov These reactions often employ a directing group—a functional group within the substrate that coordinates to the metal catalyst and positions it in close proximity to a specific C-H bond. youtube.comnih.gov This strategy allows for high levels of regio- and chemoselectivity, which is crucial when dealing with complex molecules containing multiple, similar C-H bonds. nih.govnih.gov

In steroid chemistry, late-stage C-H oxidation has been developed to introduce hydroxyl groups at specific positions, such as the C12 position, using copper catalysis with a specially designed imine directing group. nih.govumich.edu Palladium catalysis has also been extensively used for C(sp³)–H arylation and other functionalizations, often proceeding through Pd(II)/Pd(IV) or Pd(0)/Pd(II) catalytic cycles. nih.gov The development of these methods is critical for synthesizing diverse steroid derivatives and gathering analogues for structure-activity relationship studies. nih.gov

The table below summarizes representative transition metal-catalyzed C-H functionalization reactions applicable to steroid-like scaffolds.

| Catalyst System | Directing Group | C-H Bond Targeted | Transformation | Reference |

| Co(acac)₂ / O₂ / PhSiH₃ | Δ¹⁴-alkene | C14 | C-H Hydroxylation | nih.govumich.edu |

| Cu(I) / 4-methylpyridyl-imine | Imine at C17 | C12 | C-H Hydroxylation | nih.govumich.edu |

| Pd(OAc)₂ | Pyrazole | C(sp³) | C-H Arylation | nih.gov |

| Rh₂(esp)₂ | Carboxamide | C(sp³) | C-H Amination | acs.org |

These advanced methodologies hold significant potential for novel synthetic routes to this compound and its analogues, enabling precise modifications that are challenging to achieve with classical synthetic methods. rsc.org

Biomimetic Synthesis Principles Applied to this compound

Biomimetic synthesis is a field of chemical synthesis inspired by natural biosynthetic pathways. wikipedia.org It aims to replicate nature's strategies for constructing complex molecules, often leading to remarkably efficient and elegant synthetic routes. wikipedia.orgwiley-vch.de This approach involves proposing a plausible biosynthetic pathway (a "biogenetic hypothesis") and then executing laboratory reactions designed to mimic these proposed steps. wikipedia.org

Steroidal alkaloids are biosynthesized from cholesterol, with key enzymatic steps introducing nitrogen atoms and modifying the steroid skeleton. researchgate.netnih.gov The biosynthesis of verazine, a predicted precursor to other complex steroidal alkaloids like cyclopamine (B1684311), involves four key enzymes: three cytochromes P450 and one γ-aminobutyrate transaminase, which together convert cholesterol into the final product. nih.gov The nitrogen atom is typically sourced from amino acids. wiley-vch.de

In the context of this compound, a biomimetic approach would likely involve a polycyclization cascade initiated from a squalene-like acyclic precursor or the functionalization of a pre-formed steroid nucleus. wikipedia.org A key step in many alkaloid biosyntheses is the Mannich reaction, an ionic iminium/enamine reaction that is central to the construction of nitrogen-containing rings. wiley-vch.de The synthesis of proto-daphniphylline, for example, involves a remarkable cascade where an acyclic dialdehyde, analogous to squalene (B77637), is treated with simple reagents (potassium hydroxide, ammonia, and acetic acid) to form six σ-bonds and five rings in a single step. wikipedia.org

Inspired by such pathways, a hypothetical biomimetic synthesis of this compound might start from a cholesterol derivative. Key transformations could include:

Oxidative functionalization of the C18 and C20 positions to introduce reactive handles.

Introduction of nitrogen from an ammonia source or an amino acid like ornithine, which can form reactive aminoaldehydes. wiley-vch.de

Intramolecular cyclization via iminium ion intermediates to form the two nitrogen-containing rings characteristic of this compound.

This strategy leverages nature's efficiency in building complex, stereochemically rich structures from simple precursors. nih.govrsc.org

Semisynthetic Routes to this compound from Readily Available Steroid Scaffolds

Semisynthesis, which utilizes naturally occurring compounds as starting materials, is a practical and widely used approach for accessing complex molecules like steroid alkaloids. mdpi.comresearchgate.net Readily available and inexpensive steroids such as progesterone, diosgenin, and various sterols serve as excellent starting points for the synthesis of more complex targets. nih.govnih.govumich.edu

The first total synthesis of this compound, reported by E. J. Corey and W. R. Hertler, is a landmark example of a semisynthetic strategy. acs.org This route established a method for functionalizing the chemically inert C18 angular methyl group of a steroid. The synthesis commenced from a steroid precursor and involved a series of key transformations to build the two nitrogen-containing rings. Although the specific starting material was not a common steroid in the final publication, the principles demonstrated are broadly applicable to semisynthesis from other steroid scaffolds. acs.org

Modern semisynthetic strategies often incorporate powerful new catalytic methods to achieve transformations that were previously difficult. nih.govumich.edu For example, the Baran group developed a method for the C14-hydroxylation of a progesterone-derived intermediate using a cobalt catalyst, molecular oxygen, and phenylsilane. nih.govumich.edu This allowed for the synthesis of the cardiotonic steroid ouabagenin from a common starting material. nih.govumich.edu Similarly, photochemical methods have been used to remodel the ring structure of diosgenin, an abundant spirostanol, to access unnatural analogues with different ring architectures. nih.gov

A general semisynthetic approach to this compound from a generic steroid scaffold would involve the following key stages:

Functionalization of the C18 Methyl Group: This is a significant challenge due to the low reactivity of the C-H bonds. Methods like the Hofmann-Löffler-Freytag reaction or modern C-H activation strategies could be employed.

Installation of the C20 Nitrogen: The nitrogen atom at C20 can be introduced via reductive amination of a 20-keto steroid or through other nucleophilic substitution reactions.

Formation of the Five-Membered Ring (Ring E): This involves forming a C-N bond between the C18 and C20 positions, often through an intramolecular cyclization.

Formation of the Second Nitrogen-Containing Ring: The final ring is constructed by incorporating a second nitrogen atom and forming the requisite bonds to the steroid D-ring.

These semisynthetic routes benefit from the pre-existing, stereochemically defined core of the starting steroid, significantly simplifying the synthesis of these complex chiral molecules. researchgate.net

Development of Novel Methodologies for this compound Analogue Synthesis

The synthesis of analogues of natural products is crucial for exploring structure-activity relationships and developing new therapeutic agents. nih.govrsc.org Novel synthetic methodologies, particularly those that allow for late-stage functionalization, are invaluable for creating libraries of complex molecules like this compound analogues. youtube.com

Selective C-H Activation and Functionalization Strategies

Selective C-H activation has become a cornerstone of modern synthetic chemistry for modifying complex molecules. nih.govrsc.org By targeting specific C-H bonds, chemists can introduce new functional groups into a molecule without the need for lengthy de novo synthesis. nih.gov The primary challenge is achieving site-selectivity among the numerous C-H bonds present in a molecule like a steroid. nih.gov

This challenge is typically addressed by using directing groups, which position a transition metal catalyst near the desired C-H bond. youtube.comnih.gov A wide array of directing groups has been developed to functionalize both sp² and sp³ C-H bonds. youtube.com For steroid modification, this strategy has been used to introduce oxygen, nitrogen, and carbon substituents at positions that are difficult to access classically. nih.govnih.gov

The development of new catalysts and directing group strategies continues to expand the scope of C-H functionalization. acs.org For instance, rhodium-carbenoid chemistry has been used for the late-stage functionalization of complex alkaloids, where catalyst selection can influence whether C-H insertion or aza-ylide formation occurs. acs.org Such methods could be used to diversify the this compound scaffold by modifying its steroidal core or the nitrogen-containing rings, providing rapid access to a wide range of analogues for biological evaluation.

Intramolecular Ring Expansion and Rearrangement Reactions for Nitrogen Atom Incorporation

Incorporating nitrogen atoms into the steroidal framework is a key step in the synthesis of this compound and its analogues. nih.govresearchgate.net Beyond simple substitution reactions, intramolecular ring expansions and rearrangements offer sophisticated methods for constructing nitrogen-containing heterocyclic systems. uchicago.edu

Modern synthetic methods allow for the creation of various nitrogen-containing heterocycles fused to the steroid skeleton, often starting from keto-steroids. nih.gov For example, 17-keto steroids are common precursors for synthesizing derivatives with modified D-rings. researchgate.netbohrium.com These reactions can lead to the formation of pyridines, pyrimidines, or other heterocyclic systems fused to the steroid core.

Ring expansion reactions, in particular, can be used to transform the existing five-membered D-ring into a six-membered nitrogen-containing ring (aza-D-homo steroids) or to build new rings onto the existing framework. One novel reagent enables different ring expansion pathways depending on whether it is activated thermally or photochemically, allowing indanones (structurally similar to the D-ring of a steroid) to be converted into different nitrogen heterocycles. uchicago.edu Such strategies could be adapted to steroid systems to create novel this compound analogues with expanded or rearranged ring structures, significantly altering their three-dimensional shape and biological properties.

Asymmetric Synthetic Approaches to Chiral this compound Analogues

Asymmetric synthesis is essential for producing enantiomerically pure compounds, which is critical in medicinal chemistry as different enantiomers of a chiral molecule often exhibit different biological activities. nih.gov While this compound is a natural product with a defined stereochemistry, the synthesis of non-natural analogues or stereoisomers requires precise control over the formation of new chiral centers.

Modern asymmetric synthesis relies heavily on chiral catalysts, which can be either metal complexes with chiral ligands or metal-free organocatalysts. nih.gov These catalysts can promote a wide range of transformations with high enantioselectivity. purdue.edu For example, chiral bis(oxazoline) copper(II) complexes have been used to promote enantioselective Michael/aldol cascade reactions to construct the core of cardenolides. nih.govumich.eduumich.edu Similarly, chiral N,N'-dioxide–Sm(iii) complexes have been employed in asymmetric cycloaddition reactions to create chiral heterocycles. nih.gov

In the synthesis of this compound analogues, asymmetric methods could be applied at several key stages:

Asymmetric C-H Functionalization: Using chiral ligands on the metal catalyst to control the stereochemistry of a newly introduced functional group.

Asymmetric Aldol or Mannich Reactions: To build side chains or construct the heterocyclic rings with specific stereocenters.

Asymmetric Diels-Alder Reactions: To construct portions of the polycyclic core in a de novo synthesis, establishing multiple stereocenters in a single step. purdue.edu

The development of such asymmetric methodologies is crucial for accessing the full range of stereochemically diverse this compound analogues and exploring their therapeutic potential. rsc.org

Chemical Modifications and Derivatization Strategies of Dihydroconessine

Rational Design Principles for Dihydroconessine Derivative Libraries

The development of derivative libraries from complex natural products like this compound is seldom a random exercise. It is typically guided by rational design principles aimed at systematically exploring the chemical space around the core scaffold to identify analogues with improved potency, selectivity, and drug-like properties.

While extensive libraries specifically for this compound are not widely documented, strategies applied to the closely related alkaloid, conessine (B1669311), provide a blueprint for such an approach. Research focused on developing histamine (B1213489) H3 receptor antagonists has utilized the conessine scaffold as a starting point. researchgate.netacs.org The design principle in this context involves identifying a known biological target and leveraging the steroid's unique three-dimensional structure to achieve high-affinity binding. Modifications are then planned to enhance interactions with the target protein and fine-tune pharmacological properties. For instance, introducing diversity at the 3-nitrogen position of conessine led to a new series of H3 antagonists with greater in vitro potency and improved target selectivity. researchgate.netacs.org This structure-activity relationship (SAR) driven approach, where systematic modifications are correlated with changes in biological activity, is a cornerstone of rational drug design and would be central to creating a this compound derivative library.

Site-Selective Functionalization of the this compound Core Structure

The this compound molecule features several potentially reactive sites, including two nitrogen atoms and multiple C-H bonds on the steroidal backbone. Achieving site-selectivity—modifying one specific site while leaving others untouched—is a significant challenge in synthetic chemistry but is crucial for building a systematic understanding of the molecule's SAR.

The two nitrogen atoms of this compound, one within the five-membered ring (the pyrrolidine (B122466) moiety) and one at the C-3 position, are primary targets for chemical modification due to their nucleophilicity. Strategies such as N-alkylation and N-acylation can introduce a wide variety of functional groups.

Work on the analogous compound conessine has demonstrated the feasibility and utility of this approach. To explore its potential as a histamine H3 receptor antagonist, researchers synthesized a series of derivatives by modifying the 3-nitrogen position. researchgate.netacs.org This indicates that the peripheral nitrogen is accessible and can be selectively functionalized to append different substituents, thereby modulating the compound's biological profile. Such modifications can alter the molecule's polarity, size, and ability to form hydrogen bonds, all of which are critical for receptor binding.

Table 1: Examples of N-3 Position Modifications on the Conessine Scaffold This table is illustrative of strategies applicable to the this compound core based on published work on the closely related conessine.

| Derivative Type | Modification Strategy | Purpose |

| N-Alkyl Analogues | Introduction of various alkyl chains | To probe steric and hydrophobic interactions in the target binding pocket. |

| N-Acyl Analogues | Addition of acyl groups | To introduce hydrogen bond acceptors and modify electronic properties. |

| N-Aryl Analogues | Attachment of aromatic rings | To explore pi-stacking interactions and extend the molecular scaffold. |

Altering the steroidal ring system itself represents a more profound modification of the this compound scaffold. Techniques like ring expansion can introduce heteroatoms into the carbocyclic framework, fundamentally changing the shape and properties of the molecule. nih.gov While these methods are powerful for generating novel molecular architectures from steroidal precursors, the application of such stereospecific alterations specifically to the this compound core is not detailed in the available literature. Conceptually, such modifications could be used to create aza-steroid analogues with unique conformational properties.

The angular methyl groups of a steroid, particularly at the C-18 and C-19 positions, are generally unreactive. However, methods for their functionalization are of great interest as they allow for modifications in otherwise inaccessible regions of the molecule.

Historically, the functionalization of the C-18 methyl group was a pivotal step in the total synthesis of this compound itself. In 1958, two seminal publications described methods for introducing a nitrogen function at the C-18 position of a steroid precursor. acs.orgacs.org One approach, developed by Corey and Hertler, established a method for functionalizing the steroid at C-18, paving the way for the synthesis of this compound. acs.orgacs.org Concurrently, work by Jeger, Kalvoda, and others demonstrated the direct introduction of a nitrogen function at C-18. acs.org These early examples of remote functionalization highlight the feasibility of selectively targeting the C-18 methyl group, a strategy that could be employed to create novel derivatives. Information regarding the selective functionalization of the C-21 methyl group on the this compound scaffold is not available in the surveyed literature.

Synthesis of this compound Conjugates for Target Validation

The synthesis of molecular conjugates, where a molecule like this compound is attached to a probe, a fluorescent tag, or a larger biomolecule, is a common strategy for target identification and validation. However, specific examples of this compound conjugates being synthesized for these purposes are not described in the reviewed scientific literature.

Chemoenzymatic and Biocatalytic Approaches to this compound Modifications

Chemoenzymatic and biocatalytic methods leverage the high selectivity of enzymes to perform chemical transformations that are difficult to achieve with traditional synthetic chemistry. These approaches are particularly useful for modifying complex natural products under mild conditions. Despite the potential advantages, the application of enzymatic or biocatalytic methods for the modification of this compound has not been reported in the available literature.

Structure Activity Relationship Sar Studies of Dihydroconessine Derivatives

Design and Synthesis of Systematic Dihydroconessine Analogue Sets for SAR Elucidation

The investigation into the SAR of this compound and related alkaloids often involves the synthesis of systematic series of analogues. These efforts are guided by the principle of modifying specific parts of the parent molecule to observe the resultant changes in biological activity. For instance, studies on conessine (B1669311) derivatives have explored variations at the amino group at position C-3, modifications to the steroid nucleus, and alterations in the pyrrolidine (B122466) ring. The synthesis of these analogues is crucial for establishing structure-activity correlations, allowing researchers to pinpoint pharmacophoric features essential for target interaction. Techniques such as parallel synthesis and high-throughput experimentation are increasingly employed to accelerate the generation and screening of diverse compound libraries, facilitating rapid SAR exploration nih.govresearchgate.netmedchemexpress.com. While direct synthesis of extensive this compound analogue sets is less documented, SAR studies on the closely related conessine provide a strong framework for understanding the structure-activity landscape of this alkaloid class nih.govacs.orgresearchgate.net.

Computational Approaches to this compound SAR

Computational methods play a pivotal role in modern SAR studies, complementing experimental findings by providing insights into molecular interactions and predicting activity.

Quantitative Structure-Activity Relationship (QSAR) Modeling of this compound Analogues

QSAR modeling aims to establish mathematical relationships between the chemical structure of molecules and their biological activity. For conessine and related steroidal alkaloids, QSAR studies have been employed to understand their anti-trypanosomal activity. These models help identify key physicochemical descriptors that influence potency and selectivity, thereby guiding the design of more effective analogues. For example, a 3D-QSAR study on aminosteroid- and aminocycloartane-type alkaloids provided structural explanations for their antitrypanosomal activity and selectivity, suggesting a common SAR and mechanism of action with Holarrhena steroids researchgate.net. While direct QSAR studies specifically on this compound are limited in the reviewed literature, the application of QSAR to related compounds demonstrates its utility in predicting and optimizing the biological profiles of this class of molecules ijper.orgmedchemexpress.com.

Molecular Docking and Dynamics Simulations with Putative Biological Targets

Molecular docking and dynamics simulations are powerful tools for investigating how molecules interact with their biological targets at an atomic level. For conessine and its derivatives, these techniques have been applied to understand their binding modes with targets such as Ornithine Decarboxylase (ODC) in Serratia marcescens, where conessine showed favourable binding researchgate.netnih.gov. Docking studies have also been used to explore the interactions of conessine with the histamine (B1213489) H3 receptor researchgate.net and to predict its potential as an inhibitor of C1156Y mutant Anaplastic Lymphoma Kinase (ALK) ashdin.com. These simulations provide detailed information about binding affinities, key interacting residues, and the stability of ligand-target complexes, which are invaluable for rational drug design.

Pharmacophore Modeling and Virtual Screening Strategies

Pharmacophore modeling involves identifying the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic regions) required for biological activity. This model can then be used for virtual screening of large compound libraries to identify novel molecules with similar pharmacophoric properties. For conessine, pharmacophore models have been instrumental in designing new histamine H3 receptor antagonists, combining key elements from different structural series to achieve high potency and selectivity acs.orgresearchgate.net. Virtual screening, often coupled with pharmacophore modeling and docking, is a common strategy to discover lead compounds with desired biological activities nih.govanalis.com.mynih.govnanobioletters.comyoutube.com.

Impact of Stereochemical Configurations on Activity and Selectivity

Stereochemistry plays a critical role in the biological activity of this compound and its related alkaloids. Studies on Holarrhena alkaloids have demonstrated that the stereochemical configuration at various positions significantly influences their potency and selectivity. For instance, in the context of anti-trypanosomal activity, the presence and stereochemistry of the amino group at C-3 of the steroid nucleus are crucial, with a basic amino group being essential and mono-methylation at C-3 representing an optimum for activity researchgate.netmdpi.comdntb.gov.ua. Similarly, research on amoebicidal activity has shown that the natural stereoisomer of kurchamine (3β,20α-diamino-pregn-5-ene) is superior to its other stereoisomers, and N-methylation has an insignificant effect on the amoebicidal activity of these stereoisomers ias.ac.inias.ac.in. These findings underscore the importance of precise stereochemical control during analogue synthesis for SAR studies.

Identification of Key Structural Elements and Pharmacophoric Features for Biological Recognition

SAR studies on conessine and its analogues have identified several key structural elements and pharmacophoric features responsible for their biological recognition.

Steroid Backbone: The rigid steroid nucleus provides a scaffold that positions other functional groups for optimal interaction with biological targets.

C-3 Amino Group: A basic amino group at the C-3 position of the steroid nucleus is critical for anti-trypanosomal activity researchgate.netmdpi.comdntb.gov.ua. The degree of methylation of this amino group also influences potency, with mono-methylation often being optimal researchgate.netmdpi.comdntb.gov.ua.

Pyrrolidine Ring: Modifications to the pyrrolidine ring, particularly the presence of an unsubstituted NH group and the absence of N-methyl groups at C-3, have been linked to enhanced acetylcholinesterase inhibitory activity, with conessimin (lacking N-methyl on the pyrrolidine) being the most potent nih.govnih.gov.

Histamine H3 Receptor Interaction: For H3R antagonism, conessine's non-imidazole, steroid-based skeleton is a key pharmacophore. Analogues designed by modifying the 3-nitrogen position have yielded improved potency and selectivity nih.govacs.orgresearchgate.net.

Stereochemistry: As detailed in Section 5.3, specific stereochemical configurations at C-3 and C-20 are vital for activities like anti-trypanosomal and amoebicidal effects researchgate.netmdpi.comdntb.gov.uaias.ac.inias.ac.in.

These identified features provide a basis for designing novel, potent, and selective this compound-based or conessine-based therapeutic agents.

Based on the executed searches of scientific literature, there is no specific information available regarding the molecular and cellular mechanisms of action for the chemical compound "this compound." The conducted searches did not yield any research findings, target identifications, or pathway modulations directly attributed to this compound.

While the searches provided comprehensive details on methodologies used to study molecular and cellular mechanisms, such as:

Receptor Binding and Ligand-Binding Domain Characterization nih.govlabmanager.combiorxiv.orgwikipedia.orgnih.govgiffordbioscience.comfrontiersin.orgnih.gov

Enzyme Kinetic Studies for Inhibition or Activation Profiling frontiersin.orgnih.govjmb.or.krdu.ac.in

Protein-Ligand Interaction Analysis (e.g., SPR, ITC) nih.govlabmanager.combiorxiv.orggiffordbioscience.comnih.govresearchgate.net

Analysis of Upstream and Downstream Signaling Events ontosight.ainih.govelifesciences.orgnih.govwikipedia.orgfrontiersin.orglibretexts.orgresearchgate.net

Gene Expression Profiling (Transcriptomics) and Proteomic Analysis wikipedia.orgnih.govnih.govyoutube.comthermofisher.comnanostring.comnih.gov

These general scientific principles and techniques could be applied to investigate this compound, but no published data exists for this specific compound within the scope of the provided search results. Therefore, it is not possible to generate the detailed, scientifically accurate article focusing on this compound's mechanisms of action as requested.

Molecular and Cellular Mechanisms of Action

Cellular Phenotypic Responses and Biological Activity

The evaluation of a compound's biological activity and its effects on cellular phenotypes is a critical step in understanding its potential therapeutic or toxicological profile. This involves assessing how the compound influences cell behavior, viability, proliferation, or specific biological pathways.

Advanced Spectroscopic and Analytical Research Methodologies

High-Resolution Mass Spectrometry for Metabolite Identification and Quantification

High-resolution mass spectrometry (HR-MS) is an indispensable tool for the accurate determination of the elemental composition of dihydroconessine and its metabolites. By providing mass measurements with high accuracy and precision, HR-MS allows for the confident assignment of molecular formulas. Techniques such as time-of-flight (TOF) and Orbitrap mass analyzers are frequently employed for this purpose.

Table 1: Hypothetical High-Resolution Mass Spectrometry Data for this compound

| Parameter | Value |

| Molecular Formula | C₂₄H₄₂N₂ |

| Exact Mass | 358.3348 |

| Observed [M+H]⁺ | 359.3421 |

| Major Fragment Ions (m/z) | 344.3186, 316.2875, 258.2219 |

Note: The data in this table is hypothetical and serves as an illustrative example of the type of information obtained from HR-MS analysis of a compound like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Precise Structural and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the complete structural and stereochemical elucidation of organic molecules like this compound. A combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments (e.g., COSY, HSQC, HMBC, NOESY) is required to assign all proton and carbon signals and to establish the connectivity and spatial relationships of atoms within the molecule.

The ¹H NMR spectrum of this compound would be expected to show a complex pattern of signals in the aliphatic region due to the steroidal backbone, along with signals for the methyl groups. The ¹³C NMR spectrum would provide information on the number of distinct carbon environments. Specific chemical shifts and coupling constants are highly sensitive to the stereochemistry of the molecule. Although a complete, assigned NMR dataset for this compound is not available in the cited literature, data for the parent compound, conessine (B1669311), can provide an indication of the expected spectral regions for key signals.

Table 2: Representative ¹H and ¹³C NMR Chemical Shifts for the Steroidal Alkaloid Core (Illustrative)

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| C-3 | ~3.5 | ~71.0 |

| C-5 | ~1.2 | ~45.0 |

| C-18 (CH₃) | ~0.7 | ~12.0 |

| C-19 (CH₃) | ~1.0 | ~19.0 |

| C-21 (CH₃) | ~0.9 | ~18.0 |

Note: This data is illustrative and based on typical chemical shifts for steroidal alkaloid structures. Actual values for this compound may vary.

X-ray Crystallography for Ligand-Protein Complex Structural Elucidation

X-ray crystallography is a technique that can provide an atomic-resolution three-dimensional structure of a molecule. In the context of this compound, obtaining a crystal structure would definitively confirm its molecular structure and stereochemistry. Furthermore, co-crystallization of this compound with a biological target, such as a receptor or enzyme, could provide invaluable insights into its mechanism of action by revealing the specific molecular interactions at the binding site.

The process involves growing a high-quality single crystal of this compound or a this compound-protein complex, which is then irradiated with X-rays. The diffraction pattern produced is used to calculate the electron density map of the molecule, from which the atomic positions can be determined. There are currently no publicly available crystal structures of this compound, either as a free ligand or in a complex with a protein.

Advanced Chromatographic Techniques for Isolation, Purity Assessment, and Mixture Analysis

Advanced chromatographic techniques are essential for the isolation of this compound from natural sources or synthetic reaction mixtures, as well as for the assessment of its purity. High-performance liquid chromatography (HPLC) is a cornerstone technique in this regard.

For the purification of this compound, preparative HPLC with a suitable stationary phase (e.g., reversed-phase C18 or normal-phase silica) and mobile phase system would be employed. The purity of the isolated compound can then be accurately determined using analytical HPLC, often coupled with a diode-array detector (DAD) for spectral analysis or a mass spectrometer (LC-MS) for mass confirmation. Chiral chromatography could also be utilized to separate potential stereoisomers.

Table 3: Illustrative HPLC Method Parameters for this compound Analysis

| Parameter | Condition |

| Column | C18 (4.6 x 250 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Water with 0.1% Formic Acid (Gradient) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Retention Time | ~15.2 min |

Note: These are typical starting conditions for the analysis of a steroidal alkaloid and would require optimization for this compound.

Computational Chemistry and Quantum Mechanical Calculations in Reaction Mechanism Studies

Computational chemistry and quantum mechanical calculations are powerful tools for investigating the properties and reactivity of molecules like this compound. These methods can be used to predict molecular geometries, spectroscopic properties (such as NMR chemical shifts), and thermodynamic stabilities.

In the context of reaction mechanism studies, computational approaches can be used to model the transition states and intermediates of chemical reactions involving this compound. This can provide insights into reaction pathways, activation energies, and the stereochemical outcomes of reactions. For instance, density functional theory (DFT) calculations could be employed to study the mechanism of the synthesis of this compound or its potential metabolic transformations. Such computational studies can complement experimental findings and guide further research. To date, no specific computational studies on the reaction mechanisms of this compound have been reported in the literature.

Future Directions and Emerging Research Avenues

Integrated Omics Approaches in Dihydroconessine Research

The biosynthesis of this compound in its natural source, plants of the Holarrhena genus, involves a complex network of enzymatic reactions. nih.gov A deep understanding of this intricate metabolic pathway is fundamental for its eventual biotechnological production. Integrated omics approaches, including metabolomics and proteomics, offer a powerful lens through which to view and dissect these complex biological processes.

Metabolomics can provide a comprehensive snapshot of the small-molecule metabolites present in Holarrhena species, allowing researchers to identify biosynthetic intermediates and shunt products related to this compound production. By comparing the metabolomes of high- and low-producing plant varieties or tissues, key bottlenecks and regulatory points in the pathway can be elucidated. biomedicineonline.orgplantsjournal.comijrh.org

Proteomics , the large-scale study of proteins, can identify the specific enzymes (e.g., cytochromes P450, dehydrogenases, transaminases) involved in the biosynthetic cascade. By correlating protein expression levels with metabolite concentrations, researchers can pinpoint the key enzymatic players responsible for converting primary metabolites into the complex steroidal alkaloid scaffold.

The integration of metabolomic and proteomic data will be crucial for constructing a detailed map of the this compound biosynthetic pathway. This knowledge is not only of fundamental scientific interest but also a prerequisite for the successful application of synthetic biology for its production.

Applications of Synthetic Biology for Enhanced this compound Production or Diversification

The reliance on plant extraction for obtaining this compound presents challenges in terms of yield, scalability, and sustainability. Synthetic biology offers a transformative solution by engineering microbial hosts, such as yeast (Saccharomyces cerevisiae) or bacteria (Escherichia coli), to function as cellular factories for alkaloid production. twistbioscience.comsciencedaily.comnisr.or.jpstanford.edu

The general workflow for engineering a microbial host for this compound production would involve:

Pathway Elucidation: Using omics data to identify all the necessary biosynthetic genes from the source plant.

Gene Synthesis and Assembly: Synthesizing and assembling the identified plant genes into a functional pathway in the microbial host.

Fermentation and Scale-up: Developing and optimizing fermentation processes for large-scale, cost-effective production.

This yeast-based platform not only promises a more sustainable and reliable source of this compound but also opens the door for producing "new-to-nature" derivatives. By introducing enzymes from other organisms or engineered enzyme variants, the biosynthetic pathway can be intentionally modified to generate novel analogues with potentially improved or entirely new biological activities. researchgate.net

Exploration of Novel Biological Activities of this compound and its Derivatives

While some biological activities of steroidal alkaloids are known, a systematic exploration of this compound and a diverse library of its derivatives is warranted. nih.gov There is significant potential to uncover novel therapeutic applications for these compounds.

Future research should focus on synthesizing a range of this compound derivatives and screening them against a broad panel of biological targets. Key areas of interest for screening include:

Antimicrobial Activity: Investigating the efficacy of this compound derivatives against a wide spectrum of pathogenic bacteria and fungi, including drug-resistant strains. researchgate.netekb.egnih.govnih.govmdpi.com

Antitumor Activity: Evaluating the cytotoxic and anti-proliferative effects of these compounds against various cancer cell lines. Structure-activity relationship (SAR) studies will be crucial in identifying the structural features that contribute to potent anticancer activity. frontiersin.org

The following table outlines potential avenues for exploring the biological activities of this compound derivatives:

| Activity to Explore | Potential Targets/Assays | Rationale |

| Antibacterial | Gram-positive and Gram-negative bacteria, including MRSA and other resistant strains. | The steroidal scaffold can be modified to enhance membrane disruption or inhibit essential bacterial enzymes. |

| Antifungal | Pathogenic yeasts and molds. | Modifications to the alkaloid structure could interfere with fungal cell wall synthesis or membrane integrity. |

| Anticancer | Various cancer cell lines (e.g., breast, lung, colon). Assays for apoptosis, cell cycle arrest, and inhibition of key signaling pathways. | Steroidal alkaloids have shown promise as anticancer agents, and structural modifications can improve potency and selectivity. nih.gov |

| Antiviral | Screening against a panel of viruses. | The unique three-dimensional structure of this compound may allow it to interact with viral proteins and inhibit replication. |

Development of Sustainable Synthetic Routes for this compound Production

Beyond biosynthetic approaches, the development of sustainable and environmentally friendly chemical syntheses for this compound and its analogues is a critical area of research. Green chemistry principles offer a framework for designing synthetic routes that are more efficient, less hazardous, and have a reduced environmental footprint. rsc.orgmdpi.comejcmpr.comjddhs.comnih.govresearchgate.netsynthiaonline.com

Key green chemistry strategies that can be applied to the synthesis of this compound include:

Use of Greener Solvents: Replacing traditional volatile organic solvents with more environmentally benign alternatives such as water, supercritical fluids, or bio-based solvents.

Catalysis: Employing highly efficient and selective catalysts, including biocatalysts (enzymes), to reduce reaction times, lower energy consumption, and minimize waste generation.

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, thereby reducing the formation of byproducts.

Renewable Feedstocks: Exploring the use of starting materials derived from renewable resources to decrease reliance on petrochemicals.

The application of these principles will not only make the production of this compound more sustainable but also more economically viable.

Rational Design of this compound Analogue Libraries with Tunable Bioactivity Profiles

The convergence of computational chemistry and medicinal chemistry provides a powerful platform for the rational design of novel this compound analogues with tailored biological activities. mdpi.comopenmedicinalchemistryjournal.com By understanding the structure-activity relationships (SAR) of this class of compounds, researchers can make targeted modifications to the this compound scaffold to enhance potency, improve selectivity, and optimize pharmacokinetic properties. mdpi.comnih.govnih.govresearchgate.netmdpi.com

Computational tools that will be instrumental in this endeavor include:

Molecular Docking: Simulating the binding of this compound derivatives to the active sites of target proteins to predict their binding affinity and mode of interaction.

Quantitative Structure-Activity Relationship (QSAR): Developing mathematical models that correlate the structural features of molecules with their biological activity, enabling the prediction of the activity of novel analogues.

De Novo Design: Using algorithms to design entirely new molecules that are predicted to have high affinity and selectivity for a specific biological target. mdpi.com

This in silico-driven approach can significantly accelerate the drug discovery process by prioritizing the synthesis of the most promising candidates, thereby saving time and resources. The creation of focused libraries of this compound analogues with tunable bioactivity profiles holds immense promise for the development of new and effective therapeutic agents.

Q & A

Q. What are the established synthetic pathways for dihydroconessine, and how do reaction conditions influence yield?

this compound is typically synthesized via the HLF (Hetero-Ligand Framework) reaction, which involves catalytic hydrogenation of conessine derivatives. Key variables include temperature (optimized at 60–80°C), solvent polarity (e.g., ethanol or THF), and catalyst loading (e.g., Pd/C at 5–10 mol%) . Methodological validation requires comparative yield analysis under varying conditions and purity assessment via NMR or HPLC .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what spectral markers distinguish it from analogs?

Nuclear Magnetic Resonance (NMR) is essential for structural confirmation, with diagnostic peaks at δ 3.2–3.5 ppm (quinuclidine protons) and δ 1.2–1.5 ppm (steroidal methyl groups). Mass spectrometry (MS) should show a molecular ion peak at m/z 412 [M+H]⁺. X-ray crystallography resolves stereochemical ambiguities, particularly at C-3 and C-20 positions .

Q. What in vitro assays are routinely used to evaluate this compound’s biological activity?

Standard assays include:

- Antimicrobial Activity : Broth microdilution (MIC determination) against Staphylococcus aureus and Candida albicans .

- Cytotoxicity : MTT assays on human cancer cell lines (e.g., HeLa, HepG2) with IC₅₀ calculations .

- Enzyme Inhibition : Fluorescence-based assays for acetylcholinesterase (AChE) or β-lactamase .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s reported bioactivity data across studies?

Contradictions often arise from variations in:

- Compound Purity : Validate via HPLC (>95% purity) and elemental analysis .

- Assay Conditions : Standardize inoculum size (e.g., 1×10⁵ CFU/mL for antimicrobial tests) and incubation time .

- Statistical Analysis : Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) to assess inter-study variability .

Q. What strategies optimize this compound’s solubility and bioavailability for in vivo studies?

- Formulation : Use lipid-based nanoemulsions or cyclodextrin inclusion complexes to enhance aqueous solubility .

- Pharmacokinetic Profiling : Conduct LC-MS/MS plasma analysis post-administration in rodent models (dose: 10–50 mg/kg) to calculate AUC and half-life .

Q. How should researchers design experiments to differentiate this compound’s mechanism of action from structurally similar alkaloids?

- Comparative SAR Studies : Synthesize analogs with modifications at the C-18 methyl group or quinuclidine ring and test activity .

- Omics Approaches : Transcriptomic profiling (RNA-seq) or proteomic analysis (LC-MS/MS) to identify unique target pathways .

Q. What computational methods validate this compound’s molecular interactions with proposed targets?

- Docking Simulations : Use AutoDock Vina or Schrödinger Suite to model binding to AChE (PDB ID: 4EY7) .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability under physiological conditions .

Methodological and Reproducibility Considerations

Q. How can researchers ensure reproducibility in this compound synthesis and bioassays?

- Detailed Protocols : Publish stepwise synthetic procedures, including reaction monitoring (TLC/Rf values) and purification methods (column chromatography gradients) .

- Data Transparency : Share raw spectral data (e.g., NMR FID files) and assay raw values (e.g., absorbance readings) as supplementary material .

Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound studies?

Q. How should conflicting spectral data (e.g., NMR shift discrepancies) be addressed in structural reports?

- Multi-Technique Validation : Cross-verify with 2D NMR (COSY, HSQC) and high-resolution MS .

- Crystallographic Evidence : Resolve stereochemistry ambiguities via single-crystal X-ray diffraction .

Ethical and Reporting Standards

Q. What ethical guidelines apply to in vivo testing of this compound?

Q. How should researchers address gaps in this compound’s toxicity profile?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.